molecular formula C8H10N2 B2905235 3,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole CAS No. 27258-02-2

3,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole

Cat. No.: B2905235
CAS No.: 27258-02-2
M. Wt: 134.182
InChI Key: IOGBTEWONLZEOO-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its unique structural properties, which make it a valuable building block in synthetic chemistry.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial activities , suggesting that their targets may include various enzymes or proteins essential for microbial growth and survival.

Mode of Action

It is known that similar compounds can interact with their targets through hydrogen bonding, dipole-dipole, and π-stacking interactions . These interactions can disrupt the normal function of the target, leading to the inhibition of microbial growth.

Pharmacokinetics

Similar compounds have been found to possess favorable adme profiles, suggesting good bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 3,5-dimethylpyrazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of saturated pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: Lacks the propargyl group, making it less versatile in certain synthetic applications.

    1-(Prop-2-yn-1-yl)-1H-pyrazole: Lacks the methyl groups, which can affect its reactivity and biological activity.

Uniqueness

3,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole is unique due to the presence of both methyl and propargyl groups, which enhance its reactivity and make it a valuable scaffold for the synthesis of diverse compounds.

Properties

IUPAC Name

3,5-dimethyl-1-prop-2-ynylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-4-5-10-8(3)6-7(2)9-10/h1,6H,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGBTEWONLZEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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